methyl (2-bromo-6-methyl-1-benzofuran-3-yl)acetate
Overview
Description
Methyl (2-bromo-6-methyl-1-benzofuran-3-yl)acetate is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a bromine atom at the second position, a methyl group at the sixth position, and a methoxycarbonyl group at the third position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-bromo-6-methyl-1-benzofuran-3-yl)acetate typically involves the following steps:
Methylation: The methyl group can be introduced at the sixth position through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The methoxycarbonyl group is introduced through esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, resulting in the formation of methyl (6-methyl-1-benzofuran-3-yl)acetate.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide (NaN3) for azide substitution, sodium methoxide (NaOMe) for methoxy substitution.
Major Products
Oxidation: 2-bromo-6-methyl-1-benzofuran-3-carboxylic acid.
Reduction: Methyl (6-methyl-1-benzofuran-3-yl)acetate.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2-bromo-6-methyl-1-benzofuran-3-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which methyl (2-bromo-6-methyl-1-benzofuran-3-yl)acetate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the benzofuran ring are key structural features that influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl (2-chloro-6-methyl-1-benzofuran-3-yl)acetate: Similar structure but with a chlorine atom instead of bromine.
Methyl (2-bromo-1-benzofuran-3-yl)acetate: Lacks the methyl group at the sixth position.
Methyl (6-methyl-1-benzofuran-3-yl)acetate: Lacks the bromine atom at the second position.
Uniqueness
Methyl (2-bromo-6-methyl-1-benzofuran-3-yl)acetate is unique due to the specific combination of substituents on the benzofuran ring, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups enhances its reactivity and potential for diverse chemical transformations.
Properties
IUPAC Name |
methyl 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO3/c1-7-3-4-8-9(6-11(14)15-2)12(13)16-10(8)5-7/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHYILYRHJCJDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)Br)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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